5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride
Description
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an azetidine ring at position 5 and a phenoxymethyl group at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMESWEUTTJMMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Assembly and Cyclization
The synthesis typically begins with the preparation of an acylhydrazide intermediate (31 ) derived from phenoxymethyl carboxylic acid hydrazide. This intermediate reacts with an azetidine-containing isocyanide (32 ) under Pd-catalyzed oxidative annulation conditions. The reaction proceeds in toluene under oxygen atmosphere, facilitating cyclization to form the 1,2,4-oxadiazole ring. Subsequent hydrochloride salt formation via HCl treatment yields the final compound.
Key Reaction Parameters:
This method prioritizes functional group compatibility but requires stringent anhydrous conditions to prevent intermediate hydrolysis.
Green Chemistry Approaches
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the cyclization step. Acylhydrazides and isocyanides are irradiated at 150°C for 15 minutes in a solvent-free system, achieving yields comparable to conventional methods (78–82%). This approach reduces reaction time from hours to minutes and minimizes solvent waste.
Grinding Technique (Mechanochemical Synthesis)
Solid-state synthesis involves grinding equimolar amounts of phenoxymethyl acylhydrazide and azetidine-3-carbonyl chloride with iodine (10 mol%) as a catalyst. The exothermic reaction completes within 10 minutes, yielding 70–75% of the oxadiazole core. Acidification with HCl gas in diethyl ether produces the hydrochloride salt.
Advantages:
Electrochemical Synthesis
Sanjeev Kumar et al. reported an electro-oxidative method using a platinum electrode in acetonitrile/LiClO₄ electrolyte. Semicarbazide (24 ) reacts with azetidine-3-carbaldehyde (23 ) at 1.2 V vs. Ag/AgCl, forming semicarbazone intermediates (25 ) that undergo cyclization to yield 2-amino-5-(azetidin-3-yl)-1,3,4-oxadiazole (26 ). Phenoxymethyl incorporation is achieved via subsequent alkylation.
Conditions:
Photoredox Catalysis
Kapoorr et al. demonstrated visible-light-driven cyclization using eosin Y (2 mol%) and CBr₄ under atmospheric oxygen. Semicarbazones derived from azetidine-3-carbaldehyde and phenoxymethyl hydrazide undergo oxidative heterocyclization to form the target oxadiazole. The method achieves 85–90% yield within 2 hours.
Reaction Highlights:
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Conventional | Pd catalysis, 80°C, toluene | 75–80 | 12–24 h | High |
| Microwave | Solvent-free, 150°C | 78–82 | 15 min | Moderate |
| Grinding | I₂ catalyst, RT | 70–75 | 10 min | High |
| Electrochemical | 1.2 V, CH₃CN/LiClO₄ | 68 | 6 h | Low |
| Photoredox | Eosin Y, visible light | 85–90 | 2 h | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the azetidine or oxadiazole rings.
Scientific Research Applications
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The 1,2,4-oxadiazole scaffold is highly versatile, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations :
- Fluorinated Groups (e.g., trifluoromethyl): Increase electron-withdrawing effects and metabolic stability, as seen in Ataluren . Chloromethyl: High reactivity, useful for further functionalization but may reduce stability .
Stability and Reactivity
- Hydrochloride Salts : Improve aqueous solubility (e.g., 5-(azetidin-3-yl)-3-(propan-2-yl)-1,2,4-oxadiazole trifluoroacetate in ).
- Fluorinated Derivatives: Perfluoroheptyl-substituted oxadiazoles form ionic liquid crystals due to their hydrophobic tails , contrasting with the target compound’s polar phenoxymethyl group.
Biological Activity
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes an azetidine ring and a phenoxymethyl group attached to a 1,2,4-oxadiazole core. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H14ClN3O |
| Molecular Weight | 245.71 g/mol |
| CAS Number | 72716124 |
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-oxadiazole ring demonstrated broad-spectrum antimicrobial activity against various bacterial strains. Notably, derivatives of oxadiazole were effective against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests showed that this compound exhibited MIC values comparable to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
- Research Findings : A study indicated that certain oxadiazole derivatives could inhibit the production of nitric oxide (NO) in macrophages, suggesting a potential for treating inflammatory conditions. The compound's ability to reduce TNF-alpha levels was also noted .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been extensively researched. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis.
- Case Study : In a study focusing on breast cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The compound triggered apoptotic pathways as evidenced by increased caspase activity .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
- Anti-inflammatory Action : The compound likely modulates signaling pathways involved in inflammation by inhibiting NF-kB activation.
- Anticancer Action : It may induce apoptosis through the mitochondrial pathway and inhibit angiogenesis by targeting VEGF signaling.
Q & A
Q. Case Study :
| Variable | Low Level | High Level | Optimal |
|---|---|---|---|
| Temp. | 70°C | 90°C | 85°C |
| Catalyst | 5 mol% | 15 mol% | 12 mol% |
How should researchers address contradictions in stability data under varying storage conditions?
Advanced Research Question
Conflicting stability data (e.g., decomposition rates in humid vs. dry environments) require systematic analysis:
Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
Analytical Cross-Validation : Compare HPLC, NMR, and mass spectrometry results to confirm degradation products .
What methodologies validate the compound’s biological activity while minimizing off-target effects?
Advanced Research Question
- Target-Specific Assays : Use kinase inhibition profiling (e.g., VEGFR2/KDR assays) with ATP-competitive controls .
- Selectivity Screening : Test against structurally similar receptors (e.g., other oxadiazole-binding proteins) to assess specificity .
How can AI-driven tools enhance experimental design for this compound?
Advanced Research Question
AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable:
- Virtual Screening : Predict solvent effects on reaction kinetics.
- Autonomous Optimization : Adjust parameters in real-time using feedback from inline analytics (e.g., Raman spectroscopy) .
What are the best practices for ensuring reproducibility in multi-step syntheses?
Basic Research Question
- Standardized Protocols : Document intermediates’ characterization (e.g., ¹H NMR, HRMS) at each step .
- Batch Consistency : Use statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like purity and yield .
How do researchers resolve spectral overlaps in structural characterization?
Basic Research Question
For NMR ambiguity (e.g., azetidine vs. oxadiazole proton signals):
- 2D Techniques : Employ HSQC and HMBC to assign quaternary carbons and heteronuclear couplings.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track specific functional groups .
What safety protocols are critical for handling this hydrochloride salt?
Basic Research Question
- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃) .
- Waste Management : Neutralize acidic byproducts before disposal (pH 6–8) .
How can heterogeneous catalysis improve green synthesis routes?
Advanced Research Question
Immobilized catalysts (e.g., Pd/C or zeolites) enhance atom economy and reduce waste:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
